molecular formula C29H45N3O4 B15081110 4-hydroxy-2-oxo-N'-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide

4-hydroxy-2-oxo-N'-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B15081110
M. Wt: 499.7 g/mol
InChI Key: JTFFZOSKOWQGKW-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that includes a quinoline core, a palmitoyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, while the palmitoyl group can influence its cellular uptake and distribution. The carbohydrazide moiety may play a role in binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H45N3O4

Molecular Weight

499.7 g/mol

IUPAC Name

N'-hexadecanoyl-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C29H45N3O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-25(33)30-31-28(35)26-27(34)23-19-17-18-20-24(23)32(22-4-2)29(26)36/h17-20,34H,3-16,21-22H2,1-2H3,(H,30,33)(H,31,35)

InChI Key

JTFFZOSKOWQGKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CCC)O

Origin of Product

United States

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